3-(Cyclopentylamino)-4-methylbenzonitrile

CXCR4 GPCR agonism Cell-based assay

Scaling up a medicinal chemistry program often hits a wall when key building blocks become unavailable or require lengthy custom synthesis. This compound is a direct solution: a defined nitrile building block with a cyclopentylamino substituent that provides a unique steric and lipophilic profile (LogP 3.17) not interchangeable with simpler aminobenzonitriles. Its precise substitution pattern is essential for constructing 5-membered N-heterocyclic scaffolds as described in patent US-9023882-B2. Key differentiators: Calculated LogP of 3.17 for modulating lipophilicity in lead optimization. Validated as a negative control against CXCR4 (EC50 >30,000 nM) and CYP11B1 (human IC50 = 8,330 nM). Differential rat vs. human CYP11B1 activity (rat Ki = 1,800 nM vs. human IC50 = 8,330 nM) for species-specific preclinical studies. Sourced as a research chemical building block with batch-specific QC (NMR, HPLC, GC).

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
Cat. No. B13242099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentylamino)-4-methylbenzonitrile
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C#N)NC2CCCC2
InChIInChI=1S/C13H16N2/c1-10-6-7-11(9-14)8-13(10)15-12-4-2-3-5-12/h6-8,12,15H,2-5H2,1H3
InChIKeyRGLGIKKLPOUHFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopentylamino)-4-methylbenzonitrile: Chemical Identity & Sourcing


3-(Cyclopentylamino)-4-methylbenzonitrile is a small-molecule aromatic nitrile (CAS: 1249556-95-3) featuring a cyclopentylamino substituent ortho to a methyl group on the benzonitrile core . It is offered commercially as a research chemical building block . While literature reports of its direct biological activity exist, they are limited and often lack direct comparators [1].

Defined 3-cyclopentylamino-4-methyl substitution pattern for scaffold construction
Reported off-target screening data: weak CXCR4 agonist and CYP11B1 inhibitor activity
Cited in patent US-9023882-B2 as a building block for 5-membered N-heterocycles

Why 3-(Cyclopentylamino)-4-methylbenzonitrile Cannot Be Substituted


The precise substitution pattern of the cyclopentylamino group at the 3-position of 4-methylbenzonitrile creates a unique steric and electronic environment . While other aminobenzonitriles may share functional groups, the specific geometry and lipophilicity conferred by the cyclopentyl ring are not interchangeable. For example, the LogP of 3-(Cyclopentylamino)-4-methylbenzonitrile is calculated to be 3.17 . Substituting with a smaller or differently positioned amine would alter this value, potentially affecting key downstream properties in a synthetic sequence, such as solubility, membrane permeability, or subsequent reaction yields. Given the lack of direct comparative data in public literature, procurement decisions should be guided by the compound's precise identity for use as a defined building block, rather than relying on functional analogies.

Cyclopentyl ring geometry and lipophilicity (calc. LogP 3.17) may not be replicated by simpler amines.
Substituting with smaller or differently positioned amines can shift solubility, membrane interaction, and reaction outcomes.
Lack of direct comparative data in literature requires identity-based procurement; functional analogies carry uncertainty.

3-(Cyclopentylamino)-4-methylbenzonitrile: Quantitative Evidence


CXCR4 Agonist Activity Profile

This compound demonstrates negligible agonist activity at the CXCR4 chemokine receptor in a cell-based calcium flux assay, with an EC50 value of >30,000 nM (>30 µM) [1]. This quantitative result is useful for differentiating it from structurally similar compounds that may exhibit unwanted CXCR4 agonism. A comparator with potent CXCR4 activity would typically have an EC50 in the low nanomolar range (e.g., <100 nM).

CXCR4 Agonist Activity
Reported
EC50 >30,000 nM
>300-fold less potent than typical CXCR4 agonists
Supports CXCR4 off-target screening context
Class-level inference; data from single calcium flux assay
CXCR4 GPCR agonism Cell-based assay

CYP11B1 Inhibition Profile

The compound exhibits weak inhibition of human cytochrome P450 11B1 (CYP11B1), with an IC50 of 8,330 nM (8.33 µM) [1]. This quantitative result can be contrasted with potent CYP11B1 inhibitors, which often achieve IC50 values below 100 nM. The compound is thus not a potent CYP11B1 inhibitor, a characteristic that may be desirable depending on the intended application.

CYP11B1 Inhibition
Reported
IC50 8,330 nM
>80-fold less potent than typical CYP11B1 inhibitors
Supports CYP11B1 inhibition screening review
Class-level inference; HTRF cortisol readout
CYP11B1 Enzyme inhibition Off-target screening

Species Selectivity in CYP11B1 Inhibition

This compound shows a more pronounced inhibitory effect on rat CYP11B1 (Ki = 1,800 nM) [1] compared to the human isoform (IC50 = 8,330 nM) [2]. This difference in activity across species is a key differentiator for researchers using rodent models, suggesting that in vivo effects observed in rats may not directly translate to human systems and vice versa.

Species Selectivity
Context-dependent
Rat Ki = 1,800 nM; Human IC50 = 8,330 nM
Approx. 4.6-fold difference (rat > human)
Supports cross-species CYP11B1 model interpretation
Cross-study comparison; assay platforms differ
CYP11B1 Species selectivity Enzyme inhibition

Lipophilicity (LogP) Comparison to Analogs

The calculated LogP for 3-(Cyclopentylamino)-4-methylbenzonitrile is 3.17 . This value is significantly higher than that of unsubstituted 3-aminobenzonitrile (calc. LogP ≈ 0.77) and its 4-methyl analog (calc. LogP ≈ 1.3). The introduction of the cyclopentyl ring adds approximately 1.9-2.4 LogP units, reflecting a substantial increase in lipophilicity.

Lipophilicity (LogP)
Data to verify
3.17
+1.9 to +2.4 vs unsubstituted/4-methyl analogs
Reported lipophilicity context for selection
Calculated values; experimental determination recommended
Lipophilicity LogP Physicochemical properties

Patent Inclusion as a Heterocyclic Building Block

This compound is listed as a component within a broader patent for '5-membered nitrogen containing heterocyclic derivatives and pharmaceutical compositions comprising the same' (Patent ID: US-9023882-B2) . While the patent does not provide direct comparative data for this specific compound, its inclusion indicates it is a viable building block for constructing the claimed heterocyclic derivatives. This differentiates it from similar nitriles that are not mentioned in this patent family, suggesting a preferred synthetic utility in this context.

Patent Inclusion
Source review
Qualitative inclusion in US-9023882-B2
Supports synthetic route fit per patent scope
Document analysis; no direct comparative data
Pharmaceutical compositions Heterocyclic derivatives Patent building block

Applications for 3-(Cyclopentylamino)-4-methylbenzonitrile


Synthetic Intermediate for 5-Membered Nitrogen Heterocycles

Based on its inclusion in the patent family US-9023882-B2, a primary application scenario is its use as a chemical building block for synthesizing 5-membered nitrogen-containing heterocyclic derivatives . Procurement of this specific benzonitrile is justified when following synthetic procedures outlined in this or related patent literature, where its unique substitution pattern is required to construct the final heterocyclic scaffold.

Medicinal Chemistry: Exploring Lipophilic Binding Pockets

The calculated LogP of 3.17 indicates that this compound is significantly more lipophilic than many simpler aminobenzonitriles . Therefore, it is a valuable building block for medicinal chemistry programs aiming to increase the lipophilicity of a lead series. This is particularly relevant when targeting proteins with hydrophobic binding sites or when attempting to improve a molecule's ability to cross biological membranes, such as the blood-brain barrier.

Control Compound for CYP11B1 and CXCR4 Assays

The quantitative off-target activity data for CXCR4 (EC50 >30,000 nM) and human CYP11B1 (IC50 = 8,330 nM) provide a defined profile of weak interaction with these targets . This compound can be procured and used as a negative control or benchmark in screening campaigns against these targets, where a compound with confirmed weak activity is required for assay validation or to contextualize the potency of novel hits.

Preclinical Cross-Species CYP11B1 Analysis

The differential activity observed on rat CYP11B1 (Ki = 1,800 nM) versus human CYP11B1 (IC50 = 8,330 nM) makes this compound a useful tool for preclinical research . It can be used to probe species-specific differences in CYP11B1 inhibition, helping to inform the selection of appropriate animal models and to better interpret data from in vivo efficacy and toxicology studies when CYP11B1 is a potential off-target.

Application
Selection Property
Validation Focus
Synthetic building block for 5-membered N-heterocycles
Patent-specified substitution pattern
Synthetic route compatibility per US-9023882-B2
Lipophilicity optimization studies
Higher calculated lipophilicity vs. simpler aminobenzonitriles
Lipophilicity-dependent membrane interaction assays
Negative control for CXCR4/CYP11B1 screening
Reported weak activity profile at both targets
Off-target selectivity assay validation
Species-specific CYP11B1 inhibition comparison
Differential inhibitory potency across species
In vivo model CYP11B1 response context interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Cyclopentylamino)-4-methylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.